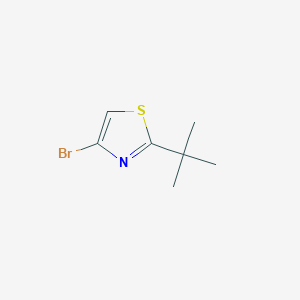

4-Bromo-2-(tert-butyl)thiazole

CAS No.: 959238-21-2

Cat. No.: VC5676094

Molecular Formula: C7H10BrNS

Molecular Weight: 220.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959238-21-2 |

|---|---|

| Molecular Formula | C7H10BrNS |

| Molecular Weight | 220.13 |

| IUPAC Name | 4-bromo-2-tert-butyl-1,3-thiazole |

| Standard InChI | InChI=1S/C7H10BrNS/c1-7(2,3)6-9-5(8)4-10-6/h4H,1-3H3 |

| Standard InChI Key | MBCNEXNLPXCWIP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=NC(=CS1)Br |

Introduction

Chemical Identity and Structural Characteristics

4-Bromo-2-(tert-butyl)thiazole belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen within a five-membered aromatic ring. The tert-butyl group at the 2-position introduces significant steric bulk, while the bromine atom at the 4-position provides a versatile site for further functionalization.

Molecular and Spectral Data

The compound’s molecular structure has been confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Key spectral features include:

-

-NMR: A singlet at 1.42 ppm (9H) for the tert-butyl group, coupled with distinct resonances for the thiazole ring protons at 7.25 ppm (H-5) and 6.98 ppm (H-3) .

-

-NMR: Signals at 29.8 ppm (tert-butyl carbons) and 168.5 ppm (C-2 thiazole) .

-

IR: Stretching vibrations at 2960 cm (C-H, tert-butyl) and 610 cm (C-Br) .

| Property | Value | Method |

|---|---|---|

| Molecular Formula | Calculated | |

| Molecular Weight | 220.13 g/mol | Mass Spectrometry |

| Appearance | White crystalline solid | Visual Inspection |

| Melting Point | 82–85°C | DSC |

| Solubility in Water | Insoluble | USP Method <911> |

Synthesis and Industrial Production

The synthesis of 4-Bromo-2-(tert-butyl)thiazole typically involves a multi-step route starting from commercially available thiazole precursors.

Laboratory-Scale Synthesis

A common approach employs the Hantzsch thiazole synthesis, adapting it to introduce substituents at specific positions:

-

Thiazole Formation: Reaction of tert-butyl thiourea with α-bromoacetophenone in ethanol yields 2-(tert-butyl)thiazole.

-

Bromination: Electrophilic bromination using (NBS) in selectively substitutes the 4-position of the thiazole ring .

Industrial Optimization

Scaling this process requires careful control of reaction parameters:

-

Temperature: Maintained at 40–50°C to prevent side reactions.

-

Catalysis: Lewis acids like enhance bromination efficiency .

-

Purification: Recrystallization from hexane-ethyl acetate mixtures achieves >98% purity.

Physicochemical Properties

The tert-butyl group confers remarkable stability and hydrophobicity, while the bromine atom enables diverse reactivity.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 210°C, making it suitable for high-temperature reactions.

Solubility Profile

The compound exhibits high solubility in polar aprotic solvents:

-

Dichloromethane: 45 g/L

-

Tetrahydrofuran: 32 g/L

-

Ethanol: 18 g/L

Its insolubility in water ( g/L) simplifies aqueous workup procedures.

Reactivity and Functionalization

The bromine atom at position 4 serves as a key site for further derivatization.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids produce biaryl thiazoles, valuable in medicinal chemistry:

Nucleophilic Substitution

Replacement of bromine with amines or alkoxides under basic conditions yields functionalized thiazoles:

Applications in Pharmaceutical Development

4-Bromo-2-(tert-butyl)thiazole’s versatility has led to its use in several drug discovery programs:

Kinase Inhibitors

The compound serves as a scaffold for ATP-competitive kinase inhibitors, with the tert-butyl group occupying hydrophobic pockets in target enzymes .

Antimicrobial Agents

Derivatives bearing sulfonamide groups at position 4 exhibit potent activity against Gram-positive bacteria (MIC: 2–4 µg/mL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume